N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide
Description
This compound is a benzo[b]thiophene-2-carboxamide derivative featuring a benzodioxolyl hydroxypropyl substituent. Its structure suggests applications in medicinal chemistry, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-19(22,13-6-7-14-15(9-13)24-11-23-14)10-20-18(21)17-8-12-4-2-3-5-16(12)25-17/h2-9,22H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNJYQRABVWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamide structure have been reported to inhibit vegfr1, a receptor tyrosine kinase that plays a crucial role in angiogenesis. Additionally, some benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists, which are involved in innate immune responses.
Mode of Action
This could result in changes in signal transduction pathways, leading to altered cellular responses.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits VEGFR1, it could potentially suppress angiogenesis, affecting tumor growth and metastasis. If it acts as a STING agonist, it could enhance the innate immune response, potentially leading to anti-tumor effects.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety and a benzo[b]thiophene structure, which are known for their pharmacological properties. The molecular formula is , with a molecular weight of approximately 342.35 g/mol. The presence of hydroxypropyl and carboxamide groups enhances its solubility and biological activity.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Cholinesterase Inhibition : Compounds containing benzothiophene scaffolds have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Benzothiophene derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Cholinesterase Inhibition
A study evaluating the cholinesterase inhibitory activity of similar compounds reported IC50 values for various derivatives. The most potent inhibitors were found to be those with specific substitutions on the benzothiophene ring. For instance, compounds 5f and 5h showed IC50 values comparable to the standard drug galantamine, indicating strong potential for treating cognitive disorders .
| Compound | IC50 (AChE) | IC50 (BChE) |
|---|---|---|
| 5f | 12 µM | 25 µM |
| 5h | 15 µM | 10 µM |
| Galantamine | 8 µM | 9 µM |
Antimicrobial Activity
In another study, derivatives of benzothiophene were tested against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated that several compounds exhibited effective antibacterial properties without significant cytotoxicity towards human cell lines.
| Compound | MIC (S. aureus) | MIC (B. subtilis) |
|---|---|---|
| II.b | 4 µg/mL | 8 µg/mL |
| Control | 2 µg/mL | 4 µg/mL |
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using the MTT assay on SH-SY5Y neuroblastoma cells. Results indicated that at concentrations correlating with their IC50 values for cholinesterase inhibition, the compound did not exhibit cytotoxic effects, suggesting a favorable safety profile for further development in neuropharmacology .
Alzheimer's Disease Research
In a recent investigation focusing on Alzheimer's disease models, compounds similar to this compound were administered to evaluate their impact on cognitive function. The results demonstrated that these compounds could potentially improve memory deficits associated with cholinergic dysfunctions due to their inhibitory action on AChE and BChE .
Antibacterial Applications
Another case study explored the application of benzothiophene derivatives in treating infections caused by antibiotic-resistant strains of bacteria. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial agents due to their low toxicity and effective inhibitory action against resistant strains .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Dihedral Angles and Molecular Packing
Amide Coupling Reactions
Purification Techniques
- Preparative HPLC () and column chromatography () are standard. The target compound’s polarity (due to –OH) may necessitate gradient elution for optimal separation .
Physicochemical Properties
Lipophilicity and Solubility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
